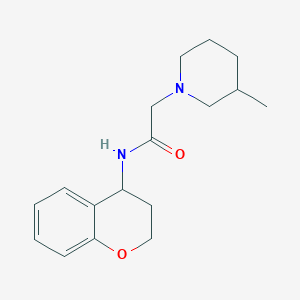![molecular formula C15H19N3O B7516367 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It is a heterocyclic compound that contains a pyrido[1,2-a]pyrimidin-4-one core structure with an azepane ring attached to it.
Applications De Recherche Scientifique
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has shown potential applications in various scientific research areas. One of the most significant applications is in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been shown to inhibit the activity of protein kinases, which are important targets for the development of anticancer drugs.
Mécanisme D'action
The exact mechanism of action of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been proposed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissue homeostasis. Additionally, it has been shown to inhibit the activity of various enzymes, including protein kinases, which are important targets for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential to inhibit the activity of protein kinases, which are important targets for the development of anticancer drugs. Additionally, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. However, one of the limitations of using 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One of the most significant directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one and its potential applications in various scientific research areas. Furthermore, the development of more soluble derivatives of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one may increase its bioavailability and efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. One of the most common methods involves the reaction of 2-aminopyridine with 1,3-dibromopropane in the presence of potassium carbonate to yield 2-(azepan-1-ylmethyl)pyridine. This intermediate is then reacted with 2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one in the presence of cesium carbonate to give 2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one.
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15-11-13(12-17-8-4-1-2-5-9-17)16-14-7-3-6-10-18(14)15/h3,6-7,10-11H,1-2,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIVVVJQNJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

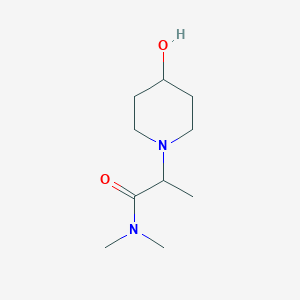
![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
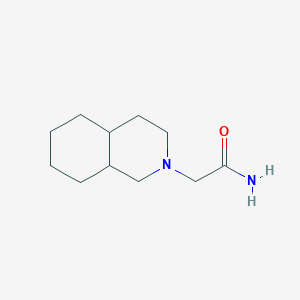


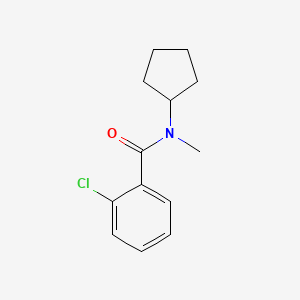
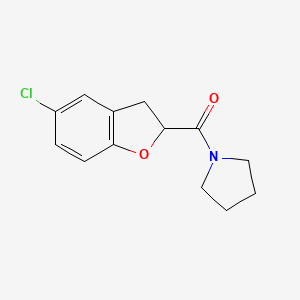
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)

![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)

